2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Description
2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a tetrahydroisoquinoline derivative characterized by a tetrahydro-2H-pyran-4-ylmethyl substituent at position 2 and a primary amine at position 7. This structure combines the rigidity of the tetrahydroisoquinoline core with the stereoelectronic properties of the oxygen-containing tetrahydropyran moiety. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, metabolic stability, and target engagement .
Properties
IUPAC Name |
2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-15-2-1-13-3-6-17(11-14(13)9-15)10-12-4-7-18-8-5-12/h1-2,9,12H,3-8,10-11,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXJLGOUJPBGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C(C2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. . This method is versatile and allows for the creation of stable monocyclic or fused polycyclic structures.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as platinum-catalyzed hydroalkoxylation of hydroxy olefins and cerium ammonium nitrate-mediated reactions are often employed .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Compound 4XM
- Name: 2-[3-(Tetrahydro-2H-pyran-4-yloxy)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
- Key Differences: Substituent: A propyloxy linker connects the tetrahydropyran group to the tetrahydroisoquinoline core, unlike the direct methyl linkage in the target compound. Amine Position: The amine is at position 8 (vs. position 7 in the target compound).
1,2,3,4-Tetrahydroisoquinolin-7-amine Hydrochloride (A182537)
- Similarity : 0.92
- Key Differences :
- Lacks the tetrahydro-2H-pyran-4-ylmethyl group at position 2.
- Exists as a hydrochloride salt.
- Impact: The absence of the tetrahydropyran group reduces lipophilicity, likely decreasing blood-brain barrier penetration. The hydrochloride salt form enhances aqueous solubility but may limit bioavailability in non-polar environments .
1,2,3,4-Tetrahydroisoquinolin-5-amine Hydrochloride (A114656)
- Similarity : 0.97
- Key Differences: Amine at position 5 instead of 7. No tetrahydropyran substituent.
Substituent Modifications
2-Methyl-1,2,3,4-tetrahydroisoquinoline (A124139)
- Similarity : 0.79
- Key Differences :
- A simple methyl group at position 2 (vs. tetrahydropyran-methyl).
- Lacks the amine at position 7.
- Impact : The absence of the amine group eliminates a key hydrogen-bonding site, reducing affinity for amine-sensitive targets (e.g., neurotransmitter receptors). The methyl group provides minimal steric or electronic modulation compared to the tetrahydropyran moiety .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- The target compound’s tetrahydropyran group increases LogP, favoring membrane permeability but reducing aqueous solubility.
- The hydrochloride salts (A182537, A114656) exhibit high solubility but may require formulation adjustments for CNS targeting.
Biological Activity
The compound 2-((Tetrahydro-2H-pyran-4-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a derivative of tetrahydroisoquinoline and tetrahydropyran structures, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, including its pharmacological properties, potential therapeutic applications, and mechanisms of action.
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.29 g/mol
- CAS Number : Not specifically listed in the sources but can be derived from the structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on specific biological targets and pathways. Key findings include:
-
Anticancer Activity :
- The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies indicated that it could effectively reduce the viability of certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound interacts with various kinases that are crucial for cell signaling pathways related to growth and survival.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems such as dopamine and serotonin, which are important for mood regulation and cognitive functions.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Modulation of neurotransmitters | |
| Anti-inflammatory | Inhibition of cytokines |
Case Studies
- Case Study on Anticancer Effects :
- Neuroprotective Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
